2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol
Description
The compound 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol features a quinolin-8-ol scaffold substituted with an aminomethyl group. The amino group is further modified by two distinct heterocyclic substituents: a pyridin-2-ylmethyl group and a 1,3-thiazol-2-ylmethyl group.
Properties
CAS No. |
648896-30-4 |
|---|---|
Molecular Formula |
C20H18N4OS |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[pyridin-2-ylmethyl(1,3-thiazol-2-ylmethyl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H18N4OS/c25-18-6-3-4-15-7-8-17(23-20(15)18)13-24(14-19-22-10-11-26-19)12-16-5-1-2-9-21-16/h1-11,25H,12-14H2 |
InChI Key |
AIGXNWPJKZXVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=NC3=C(C=CC=C3O)C=C2)CC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol typically involves multi-step reactions. One common method includes the condensation of pyridine-2-carbaldehyde with 2-aminomethylthiazole, followed by cyclization with 8-hydroxyquinoline under specific conditions. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing thiazole and pyridine moieties exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have been synthesized and evaluated for their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One notable hybrid demonstrated superior anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, highlighting the potential of thiazole-containing compounds in cancer therapy .
Anticonvulsant Properties
Thiazole derivatives have shown promise in treating seizure disorders. For example, a series of thiazole-linked compounds were synthesized and tested for anticonvulsant activity. The structure-activity relationship (SAR) studies revealed that specific substitutions on the phenyl ring significantly enhanced anticonvulsant effects, suggesting that similar modifications on the target compound could yield effective anticonvulsants .
Antimicrobial Activity
Compounds similar to 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol have been investigated for their antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacterial strains, indicating that the incorporation of thiazole and pyridine groups may enhance antimicrobial efficacy. This suggests potential applications in developing new antibiotics or antifungal agents .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves a multi-step process that can be optimized based on the desired biological activity. The SAR studies conducted on related compounds provide insights into how different functional groups influence biological properties. For instance, modifications to the thiazole or quinoline rings can lead to variations in potency and selectivity against specific targets .
Potential for Drug Development
Given its structural complexity and the biological activities associated with its components, 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol holds potential as a lead compound in drug development. The ability to modify its structure while maintaining or enhancing biological activity makes it a candidate for further exploration in pharmaceutical research.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features
Key structural analogs share the quinolin-8-ol core but differ in substituents on the aminomethyl group. Below is a comparative analysis:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Structural Notes |
|---|---|---|---|---|
| Target Compound | Pyridin-2-ylmethyl, 1,3-thiazol-2-ylmethyl | C₂₂H₂₀N₄OS | 396.5* | Thiazole introduces sulfur for enhanced π-interactions |
| 7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol () | 4-Methylpyridin-2-ylamino, 4-(trifluoromethyl)phenyl | C₂₄H₁₉F₃N₃O | 409.4 | Trifluoromethyl enhances lipophilicity |
| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol () | 6-Methylpyridin-2-ylamino, pyridin-2-yl | C₂₁H₁₈N₄O | 342.4 | Dual pyridine groups favor metal chelation |
| 7-[Phenyl-(pyridin-2-ylamino)methyl]quinolin-8-ol () | Phenyl, pyridin-2-ylamino | C₂₂H₁₈N₃O | 340.4 | Aromatic phenyl increases planarity |
| 7-[(4-Chlorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol () | 4-Chlorophenyl, pyridin-2-ylamino | C₂₁H₁₆ClN₃O | 369.8 | Chlorine atom improves electrophilicity |
Physicochemical Properties
Critical parameters like logP (lipophilicity), hydrogen bonding capacity, and solubility influence bioavailability and target binding:
*Estimated via analogy to reported compounds.
Biological Activity
The compound 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol represents a novel class of biologically active molecules that have garnered attention due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR) derived from recent research findings.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a pyridinyl and thiazolyl group. Its molecular formula is C17H17N3OS, and it exhibits unique properties that contribute to its biological activity. The specific arrangement of functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazole and pyridine derivatives. For instance, compounds containing thiazole rings have shown significant inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Case Study:
In a study evaluating 5-(pyridin-2-yl)thiazoles, compounds exhibited over 95% inhibition of ALK5 in luciferase reporter assays at concentrations as low as 0.1 µM, indicating potent anticancer activity . The structural modifications in these compounds were found to enhance their efficacy against cancer cells.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiazole-containing compounds have demonstrated activity against Gram-positive and Gram-negative bacteria. In vitro studies indicated that derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.3 to 8.5 µM against pathogens like Escherichia coli and Staphylococcus aureus .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of this compound. Modifications to the pyridine or thiazole moieties can significantly influence the potency and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Substituent on Pyridine | Increased binding affinity to target proteins |
| Variation in Thiazole Ring | Enhanced antimicrobial properties |
Research indicates that the presence of electron-donating groups on the pyridine ring tends to enhance activity due to improved electronic interactions with biological targets .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, but detailed studies are required to assess toxicity levels and therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
